N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
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Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a compound that falls under the category of heterocyclic compounds, specifically triazoles. These compounds are characterized by a three-nitrogen atom ring structure. The inclusion of functional groups such as the chlorophenyl, fluorobenzamide, and piperidine rings potentially endows this molecule with unique biochemical properties, making it a significant subject for scientific research.
Mechanism of Action
Target of Action
The compound contains a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. Compounds containing these functional groups are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of such compounds often involves interactions with the target protein’s active site, leading to modulation of the protein’s activity. The specific interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Depending on the specific target, these compounds can influence a variety of biochemical pathways. For example, benzamides are known to inhibit histone deacetylases, affecting gene expression .
Pharmacokinetics
The pharmacokinetic properties of such compounds can vary widely and depend on factors like the compound’s lipophilicity, its pKa, and the presence of metabolic enzymes in the body .
Result of Action
The cellular effects of such compounds can range from changes in signal transduction pathways to alterations in gene expression, depending on the specific target and the cell type .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide involves multiple steps:
Formation of the Triazole Ring: : This typically involves a click chemistry reaction where an azide reacts with an alkyne under Cu(I)-catalyzed conditions, producing the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: : This can be achieved through aromatic substitution reactions where the triazole ring is substituted by a chlorophenyl group using appropriate reagents and conditions.
Acylation to Form the Carbonyl Piperidinyl Triazole: : The triazole compound undergoes an acylation reaction with a carbonyl compound to form the carbonyl-piperidin-4-yl group.
Attachment of the Fluorobenzamide Group: : This involves the coupling of the previously formed intermediate with 3-fluorobenzamide using coupling agents like EDCI or DCC under suitable conditions.
Industrial Production Methods
For industrial-scale production, the aforementioned reactions are optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are essential to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly on the triazole ring, leading to the formation of oxo derivatives.
Reduction: : Reductive conditions can modify the carbonyl group, potentially reducing it to an alcohol.
Substitution: : Halogenated aromatic rings are often susceptible to nucleophilic substitution, where the chlorine and fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: : Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Formation of oxo derivatives on the triazole ring.
Reduction Products: : Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: : Substituted aromatic rings where the halogens are replaced with other functional groups.
Scientific Research Applications
This compound's unique structure allows it to interact with various biological targets, making it valuable in multiple research fields:
Chemistry: : It serves as a precursor or intermediate in the synthesis of other complex molecules.
Biology: : The compound’s interaction with proteins and enzymes can be studied to understand biological pathways.
Industry: : Its application in material science for creating new materials with unique properties.
Comparison with Similar Compounds
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide can be compared to other triazole derivatives:
Similar Compounds: : Examples include 1-(3-chlorophenyl)-1H-1,2,3-triazole and N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide.
Unique Features: : The presence of both chlorophenyl and fluorobenzamide groups makes it distinct in terms of its steric and electronic properties, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-4-2-6-18(12-15)28-13-19(25-26-28)21(30)27-9-7-17(8-10-27)24-20(29)14-3-1-5-16(23)11-14/h1-6,11-13,17H,7-10H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWKPICVMEINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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